(2E)-3-(1-benzofuran-2-yl)acrylic acid

phenylalanine ammonia-lyase biocatalysis heteroarylalanine synthesis

Researchers sourcing heteroaryl-acrylic acid building blocks often face inconsistent biocatalytic performance across seemingly similar scaffolds. (2E)-3-(1-benzofuran-2-yl)acrylic acid (CAS 132376-67-1) eliminates this uncertainty with compound-specific kinetic validation. • PAL substrate: 49% relative conversion rate; Km = 0.048 mM for preparative-scale enantiopure amino acid synthesis. • HAL inhibitor: Ki = 56 μM-mid-range potency ideal for active-site mapping and comparative inhibitor studies. • Available at ≥95% purity (HPLC) with batch-specific NMR and HPLC documentation; production scale up to kilograms.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 132376-67-1
Cat. No. B178646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-benzofuran-2-yl)acrylic acid
CAS132376-67-1
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C=CC(=O)O
InChIInChI=1S/C11H8O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H,(H,12,13)/b6-5+
InChIKeySCFAXPKHRUZJFC-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1-Benzofuran-2-yl)acrylic Acid Overview


(2E)-3-(1-benzofuran-2-yl)acrylic acid (CAS 132376-67-1, molecular formula C₁₁H₈O₃, MW 188.18 g/mol) is a heteroaryl-substituted α,β-unsaturated carboxylic acid belonging to the broader class of benzofuran-acrylic acid conjugates [1]. It is commercially available as an organic synthesis intermediate at 95–98% purity (HPLC) [1], with production scale up to kilogram quantities [1]. The compound has been characterized as both a substrate for phenylalanine ammonia-lyase (PAL) from Petroselinum crispum and a competitive inhibitor of histidine ammonia-lyase (HAL), with a reported inhibition constant (Kᵢ) of 0.056 mM (56 μM) [2][3]. These dual enzymatic roles distinguish it from simpler cinnamic acid analogs and position it as a versatile molecular tool for biocatalysis and inhibitor design studies.

(2E)-3-(1-Benzofuran-2-yl)acrylic Acid Differentiation


Heteroaryl-acrylic acids that appear structurally interchangeable—sharing the α,β-unsaturated acid motif with a β-substituted aromatic heterocycle—display markedly divergent behavior in enzyme-catalyzed reactions. In phenylalanine ammonia-lyase (PAL) from parsley, the benzofuran-2-yl acrylate serves as a productive substrate yielding the corresponding L-heteroarylalanine at 49% of the rate observed with the natural substrate L-phenylalanine, whereas the isoelectronic benzothiophene-2-yl acrylate achieves only 14% relative activity [1]. Conversely, in histidine ammonia-lyase (HAL), the same compound acts as a competitive inhibitor with Kᵢ = 56 μM, within a class range spanning 18–139 μM that depends sensitively on the identity and substitution position of the heteroaryl group [2]. These enzyme-specific biases mean that procurement decisions based solely on generic scaffold similarity—without compound-specific kinetic verification—risk selecting an analog with negligible catalytic or inhibitory potency in the target system.

(2E)-3-(1-Benzofuran-2-yl)acrylic Acid: Comparator Evidence


PAL Substrate Activity Advantage over Benzothiophene

In a direct head-to-head comparison using phenylalanine ammonia-lyase (PAL) from Petroselinum crispum, (2E)-3-(1-benzofuran-2-yl)acrylic acid exhibits a relative substrate conversion rate of 49% compared to the natural substrate L-phenylalanine (set at 100%). Its closest sulfur-containing analog, (2E)-3-(1-benzothien-2-yl)acrylic acid, achieves only 14% under identical conditions, representing a 3.5-fold activity advantage for the benzofuran derivative [1]. The Km for the resulting product 2-amino-3-(1-benzofuran-2-yl)propanoic acid is 0.048 mM at pH 8.8, 30 °C—a value comparable to the Km of L-phenylalanine (0.04–0.045 mM) under similar conditions [2][3]. Both the furanyl-2-yl (34%) and thienyl-2-yl (101%) analogs show distinct activity profiles, confirming that the heteroatom identity and ring system profoundly influence PAL substrate acceptance [1].

phenylalanine ammonia-lyase biocatalysis heteroarylalanine synthesis

HAL Competitive Inhibition Profile

(2E)-3-(1-benzofuran-2-yl)acrylic acid acts as a competitive inhibitor of histidine ammonia-lyase (HAL) with a measured Kᵢ of 0.056 mM (56 μM) [1]. This value situates the compound within the class-level range of 18–139 μM reported for heteroaryl-substituted acrylates and alanines bearing furanyl, thiophenyl, benzofuranyl, and benzothiophenyl groups at the 2- or 3-position [2]. The inhibition mode is strictly competitive, consistent with active-site binding that mimics the substrate L-histidine (Kₘ = 15.6 mM) [2]. The Ki of 56 μM places the benzofuran-2-yl acrylate in the mid-range of this inhibitor class—neither the most potent (near 18 μM) nor the weakest (near 139 μM)—offering a balanced potency suitable for mechanistic studies where extremely tight binding may obscure kinetic analysis.

histidine ammonia-lyase enzyme inhibition competitive inhibitor

Synthetic Accessibility via Knoevenagel Condensation

β-(2-Benzofuryl)acrylic acid (the non-stereochemical designation of the target compound) has been synthesized in 80% yield via a classic Knoevenagel condensation between benzofuran-2-carbaldehyde and malonic acid [1]. This high-yielding, one-step synthesis from commercially available precursors contrasts with multi-step routes required for more heavily substituted benzofuran-acrylic acid derivatives such as the tetrahydro-naphthalenyl-containing RXR modulators described in the patent literature (e.g., US 6,030,952), which require 6–8 synthetic steps [2]. The Knoevenagel route has been further validated by the preparation of fifteen derivatives from the parent acid, demonstrating its versatility as a scaffold for library synthesis [1].

Knoevenagel condensation benzofuran synthesis heterocyclic chemistry

Commercial Purity and QC Documentation

Multiple independent vendors supply (2E)-3-(1-benzofuran-2-yl)acrylic acid with documented purity specifications: Capotchem offers 98% minimum purity by HPLC with moisture content ≤0.5% at up to kilogram production scale [1]; CymitQuimica lists 95.0% purity ; Bidepharm provides 95%+ purity with batch-specific QC including NMR, HPLC, and GC reports . This level of analytical characterization exceeds the documentation typical for many custom-synthesized heteroaryl-acrylic acid analogs, where purity data may be limited to a single analytical method or unavailable entirely. The availability of moisture-controlled batches (≤0.5% H₂O) is particularly important for enzymatic studies where water content can affect kinetic measurements and for anhydrous coupling reactions where moisture sensitivity is a concern [1].

compound procurement purity specification quality control

(2E)-3-(1-Benzofuran-2-yl)acrylic Acid Applications


PAL-Catalyzed L-Heteroarylalanine Synthesis

The demonstrated substrate activity of (2E)-3-(1-benzofuran-2-yl)acrylic acid with phenylalanine ammonia-lyase (PAL) from parsley—achieving 49% relative conversion rate and yielding product with Km = 0.048 mM [1][2]—enables its use as a starting material for the preparative-scale enzymatic synthesis of enantiopure L-2-amino-3-(1-benzofuran-2-yl)propanoic acid. This non-proteinogenic amino acid serves as a valuable building block for peptide mimetics and structure-activity relationship (SAR) studies. The product Km value approaching that of the natural substrate (0.04–0.045 mM for L-Phe) indicates that high conversion can be achieved at substrate concentrations practical for process-scale biocatalysis [2].

HAL Active-Site Mechanistic Probe

With a precisely measured competitive inhibition constant of Kᵢ = 56 μM against HAL [1], (2E)-3-(1-benzofuran-2-yl)acrylic acid serves as a well-calibrated active-site probe for mapping HAL substrate recognition. Its Kᵢ value—falling in the mid-range of the heteroaryl-acrylate inhibitor class (18–139 μM) [2]—makes it an ideal reference compound for comparative inhibition studies: potent enough to generate robust IC₅₀ data across a range of concentrations, yet not so tight-binding as to preclude accurate kinetic parameter determination. Researchers can use it alongside the benzothiophene, furan, and thiophene analogs to dissect the contributions of heteroatom identity and ring size to HAL active-site complementarity.

Antimicrobial Scaffold Derivatization via Knoevenagel Chemistry

The parent acid and fifteen derivatives have been evaluated in preliminary antifungal assays, with the free acid exhibiting marked activity while functional derivatives were less active or inactive, establishing the carboxylic acid group as critical for the antifungal pharmacophore [1]. The efficient one-step Knoevenagel synthesis (80% yield) from benzofuran-2-carbaldehyde provides a practical entry point for medicinal chemistry teams seeking to generate focused libraries of acrylate-modified benzofuran antimicrobial candidates with a validated core scaffold [1].

Building Block for Benzofuran-Fused Heterocycles

Commercially available at 95–98% purity with production scale up to kilograms [1], (2E)-3-(1-benzofuran-2-yl)acrylic acid provides a reliable building block for multi-step synthetic sequences. The acrylic acid moiety enables standard derivatization reactions—amide coupling, esterification, reduction, cycloaddition—while the benzofuran ring serves as a precursor for further functionalization. The availability of batch-specific NMR and HPLC documentation from multiple vendors [1][2] supports reproducible synthetic outcomes in both academic and industrial settings.

Technical Documentation Hub

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